

Identifying Olivine: A Technical Guide for Microscopic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivine*

Cat. No.: *B12688019*

[Get Quote](#)

This guide provides a comprehensive protocol for the identification of **olivine** in thin sections using polarized light microscopy. It is intended for researchers and scientists who require accurate mineralogical identification as part of their analytical procedures. The document outlines the key optical properties of **olivine**, a detailed experimental workflow for its identification, and a comparative analysis with commonly associated minerals.

Experimental Protocol: Polarized Light Microscopy of Olivine

This protocol details the step-by-step procedure for identifying **olivine** crystals within a standard petrographic thin section (30 μm thickness).

1. Preparation and Initial Setup:

- Ensure the polarized light microscope is correctly calibrated, including the alignment of the polarizer and analyzer (crossed polars should result in a completely dark field of view).
- Place the thin section on the rotating stage.
- Begin observations in Plane-Polarized Light (PPL) with the analyzer removed from the light path.

2. Observations in Plane-Polarized Light (PPL):

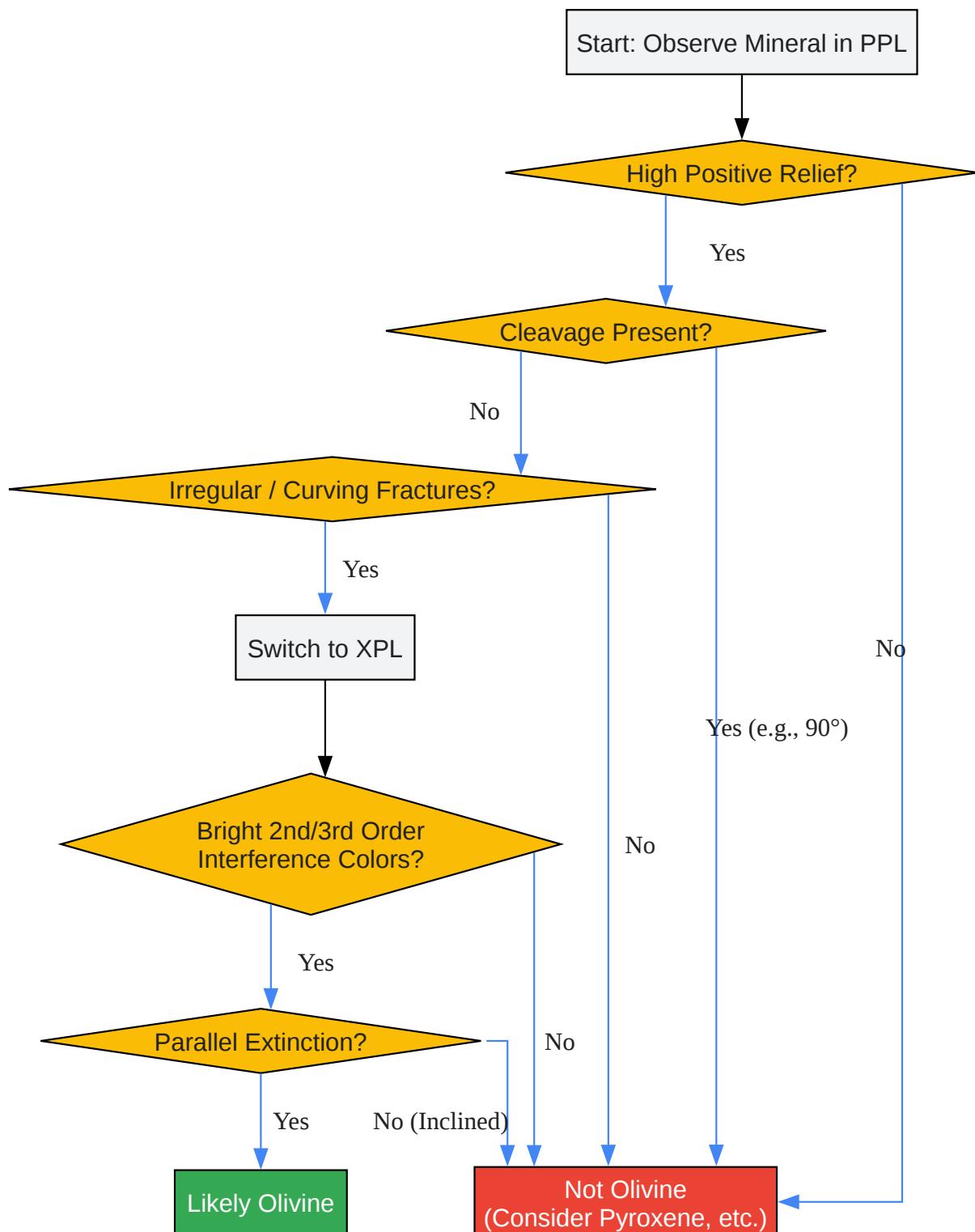
- Relief: Observe the mineral's relief against the mounting medium (typically Canada Balsam or epoxy). **Olivine** exhibits high positive relief, meaning its grain boundaries will appear distinctly sharp and well-defined.[1][2][3]
- Color and Pleochroism: Note the color of the mineral. Magnesium-rich **olivine** (Forsterite) is typically colorless.[1][4][5] As iron content increases (towards Fayalite), **olivine** may appear pale yellow or green.[1][2] Fayalite-rich varieties can exhibit weak to moderate pleochroism, showing a color change from pale yellow to orangish or reddish-brown as the stage is rotated.[6][7]
- Crystal Habit and Form: Examine the shape of the crystals. In volcanic rocks, **olivine** may form euhedral (well-formed) phenocrysts, often with six or eight-sided cross-sections.[4][5][7] In plutonic and metamorphic rocks, it more commonly appears as anhedral to subhedral rounded grains.[4][7]
- Cleavage and Fracture: Look for cleavage planes. **Olivine** is characterized by its lack of cleavage.[1][3][4] Instead, it displays a distinctive pattern of irregular, often curved, fractures that traverse the grains.[4][6][8]

3. Analysis in Cross-Polarized Light (XPL):

- Birefringence and Interference Colors: Insert the analyzer to observe the mineral under crossed polars. **Olivine** has strong birefringence, resulting in bright, vivid interference colors.[2][6] These colors typically range into the second or third order of the Michel-Lévy chart, displaying vibrant reds, blues, and greens.[4][8][9]
- Extinction: Rotate the stage to determine the extinction angle. Elongate crystals of **olivine** exhibit parallel or straight extinction, meaning the crystal goes dark (extinct) when its long axis is aligned with the microscope's crosshairs.[1][7][10]
- Twinning: Twinning is not a common feature in **olivine**.[3][7]
- Alteration: Carefully inspect the crystal edges and along fractures for alteration products. **Olivine** readily alters to other minerals.[4] Common alteration products include serpentine, which may appear as a fibrous mesh along cracks, and reddish-brown iddingsite.[1][4][11]

4. Distinguishing **Olivine** from Similar Minerals:

- Pyroxenes: Clinopyroxenes (e.g., Augite) are distinguished by their distinct cleavage at approximately 90 degrees, generally lower birefringence than **olivine**, and inclined extinction.[6][12] Orthopyroxenes also have two cleavages at nearly 90 degrees and typically show weaker birefringence than **olivine**.[4]
- Epidote: Epidote has high relief and can show vibrant interference colors, but it typically has a distinct pistachio-green color and perfect cleavage in one direction.[6]
- Andalusite: While similar in some optical properties, andalusite is found in different geological settings (metamorphic rocks) and does not typically occur alongside the mafic and ultramafic minerals associated with **olivine**.[4]


Summary of Olivine Optical Properties

The quantitative and qualitative optical properties of **olivine** are summarized in the table below for easy reference.

Property	Description
Crystal System	Orthorhombic[7][11]
Relief	High Positive[1][2][3]
Color (PPL)	Colorless to pale yellow/green; iron-rich varieties can be yellowish to reddish-brown.[1][4][6]
Pleochroism	Generally absent or weak; can be moderate in Fe-rich varieties (Fayalite).[6][7]
Cleavage	Poor to absent; characterized by irregular internal fractures.[1][3][4][7]
Birefringence	0.033 - 0.052 (Strong)[1][9][13]
Interference Colors (XPL)	Bright, second to third-order colors (vivid greens, blues, reds).[1][4][6]
Extinction	Parallel (straight) in elongate sections.[1][7][10]
Twinning	Not common.[3][7]
Optic Sign	Biaxial (+ or -)[1][7]
2V Angle	46° - 98°[3]
Common Alterations	Serpentine (fibrous), Iddingsite (reddish-brown). [1][2][4]

Olivine Identification Workflow

The following diagram illustrates the logical workflow for identifying **olivine** in a thin section based on its key diagnostic properties.

[Click to download full resolution via product page](#)

A flowchart detailing the decision-making process for identifying **olivine** under a polarizing microscope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Olivine [science.smith.edu]
- 2. ALEX STREKEISEN-Olivine- [alexstrekeisen.it]
- 3. Olivine (thin section) | Athabasca University Library's Digital Collections [athabascau-i2.arcabc.ca]
- 4. Olivine [sites.und.edu]
- 5. Olivine – Geology is the Way [geologyistheway.com]
- 6. bpbs-us-e1.wpmucdn.com [bpbs-us-e1.wpmucdn.com]
- 7. microckscoptic.ro [microckscoptic.ro]
- 8. researchgate.net [researchgate.net]
- 9. itssedimentary.com [itssedimentary.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Olivine - Wikipedia [en.wikipedia.org]
- 12. geologyrocks.co.uk [geologyrocks.co.uk]
- 13. scribd.com [scribd.com]
- To cite this document: BenchChem. [Identifying Olivine: A Technical Guide for Microscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12688019#identifying-olivine-in-thin-section-under-polarized-light>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com